molecular formula C10H12O2S B2798696 2-(3-(Ethylthio)phenyl)acetic acid CAS No. 139988-04-8

2-(3-(Ethylthio)phenyl)acetic acid

Cat. No. B2798696
CAS RN: 139988-04-8
M. Wt: 196.26
InChI Key: YCNSIAMNVFIXRR-UHFFFAOYSA-N
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Description

Phenylacetic acid, which is structurally similar to your compound, is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is a white solid with a strong honey-like odor .


Molecular Structure Analysis

The molecular structure of a compound similar to yours, “3-(Methylthio)phenyl acetic acid”, has a molecular formula of C9H10O2S . The structure includes a phenyl ring, a methylthio group, and an acetic acid group .


Chemical Reactions Analysis

Phenylacetic acid, a compound similar to yours, undergoes ketonic decarboxylation to form ketones . It can also react with other carboxylic acids to form various products .


Physical And Chemical Properties Analysis

A compound similar to yours, “3-(Methylthio)phenyl acetic acid”, is a solid with a melting point of 77-81 °C .

Scientific Research Applications

Pharmaceuticals and Drug Development

Organic Synthesis and Chemical Reactions

Material Science and Functional Materials

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure. For a similar compound, “Phenyl acetate”, the safety data sheet indicates that it is a flammable liquid and vapor, and it is harmful if swallowed .

properties

IUPAC Name

2-(3-ethylsulfanylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNSIAMNVFIXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC(=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139988-04-8
Record name 2-[3-(ethylsulfanyl)phenyl]acetic acid
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